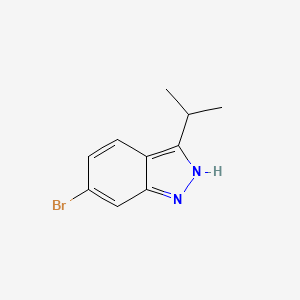
6-溴-3-异丙基-1H-吲唑
描述
6-Bromo-3-isopropyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 6th position and an isopropyl group at the 3rd position makes this compound unique. Indazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications.
科学研究应用
6-Bromo-3-isopropyl-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
作用机制
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ .
Mode of Action
Indazole compounds are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole compounds are known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Indazole compounds are known to have various effects at the molecular and cellular levels .
生化分析
Biochemical Properties
6-Bromo-3-isopropyl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, 6-Bromo-3-isopropyl-1H-indazole has shown potential in inhibiting enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . Additionally, it interacts with proteins involved in cell signaling pathways, affecting the overall cellular response.
Cellular Effects
The effects of 6-Bromo-3-isopropyl-1H-indazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 6-Bromo-3-isopropyl-1H-indazole can induce apoptosis in cancer cells by activating specific signaling pathways . Moreover, it affects gene expression by upregulating or downregulating genes associated with cell cycle regulation and apoptosis. The compound also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of 6-Bromo-3-isopropyl-1H-indazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 6-Bromo-3-isopropyl-1H-indazole binds to the active sites of target enzymes, inhibiting their activity and thereby disrupting metabolic pathways . This inhibition can lead to the accumulation of specific metabolites, triggering cellular responses such as apoptosis. Additionally, the compound can activate or inhibit transcription factors, resulting in changes in gene expression that promote or inhibit cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-3-isopropyl-1H-indazole have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 6-Bromo-3-isopropyl-1H-indazole remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, potentially leading to different cellular responses. Long-term exposure to 6-Bromo-3-isopropyl-1H-indazole in in vitro and in vivo studies has demonstrated sustained effects on cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 6-Bromo-3-isopropyl-1H-indazole vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound exhibits significant biological activity only above a certain concentration. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
6-Bromo-3-isopropyl-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and metabolite levels . Additionally, 6-Bromo-3-isopropyl-1H-indazole can affect the activity of cytochrome P450 enzymes, influencing the metabolism of other compounds and drugs. These interactions highlight the compound’s potential to modulate metabolic pathways and its implications for drug development.
Transport and Distribution
The transport and distribution of 6-Bromo-3-isopropyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The localization and accumulation of 6-Bromo-3-isopropyl-1H-indazole are influenced by its chemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of 6-Bromo-3-isopropyl-1H-indazole plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 6-Bromo-3-isopropyl-1H-indazole may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-isopropyl-1H-indazole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-isopropyl-1H-indazole.
Bromination: The bromination of 3-isopropyl-1H-indazole is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Industrial Production Methods: Industrial production of 6-Bromo-3-isopropyl-1H-indazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: 6-Bromo-3-isopropyl-1H-indazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products like 6-azido-3-isopropyl-1H-indazole, 6-thio-3-isopropyl-1H-indazole, etc.
Oxidation Products: Oxidized forms of the indazole ring.
Reduction Products: Reduced forms of the indazole ring.
相似化合物的比较
6-Bromo-1H-indazole: Lacks the isopropyl group, making it less hydrophobic.
3-Isopropyl-1H-indazole: Lacks the bromine atom, affecting its reactivity and biological activity.
6-Chloro-3-isopropyl-1H-indazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness: 6-Bromo-3-isopropyl-1H-indazole is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution
属性
IUPAC Name |
6-bromo-3-propan-2-yl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-6(2)10-8-4-3-7(11)5-9(8)12-13-10/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOCEYNYPQTAGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=CC(=CC2=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


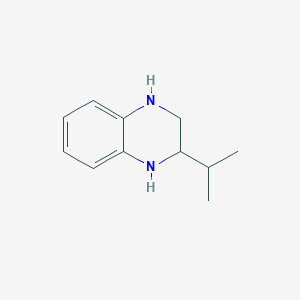
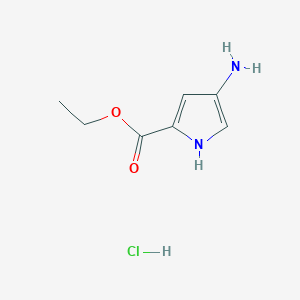
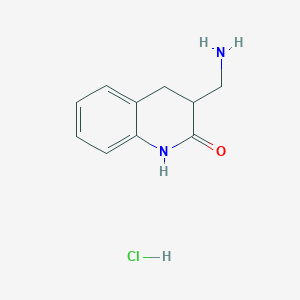
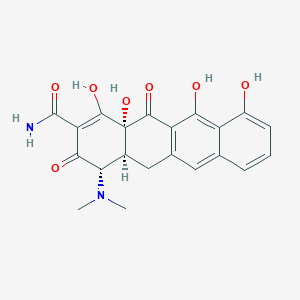
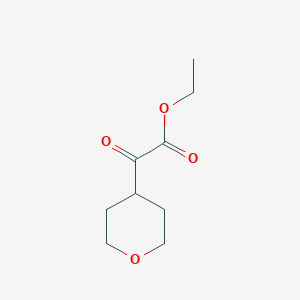
![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)
![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)
![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)
![3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373848.png)

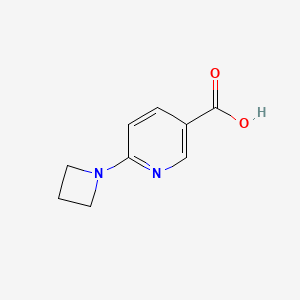
![4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1373853.png)
![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)

